Daclatasvir Impurity 6 Daclatasvir Impurity 6 Daclatasvir SRRS Isomer is an isomer of Daclatasvir, a compound that inhibits the HCV protein NS5A, and thus can be used as a drug candidate for the treatment of hepatitis C (HCV).
Brand Name: Vulcanchem
CAS No.: 1009117-26-3
VCID: VC0192906
InChI:
SMILES:
Molecular Formula: C40H50N8O6
Molecular Weight: 738.88

Daclatasvir Impurity 6

CAS No.: 1009117-26-3

Cat. No.: VC0192906

Molecular Formula: C40H50N8O6

Molecular Weight: 738.88

Purity: > 95%

* For research use only. Not for human or veterinary use.

Daclatasvir Impurity 6 - 1009117-26-3

Specification

CAS No. 1009117-26-3
Molecular Formula C40H50N8O6
Molecular Weight 738.88

Introduction

Chemical Structure and Properties

Molecular Characteristics

Daclatasvir Impurity 6 is characterized by specific molecular properties that distinguish it within the framework of pharmaceutical compounds. Based on the available research, this impurity has been identified with the CAS number 1009117-26-3. The molecular formula is C40H50N8O6, with a corresponding molecular weight of 738.88 g/mol. This information provides fundamental parameters for the identification and analysis of the compound in pharmaceutical settings.

The chemical structure of Daclatasvir Impurity 6 is related to its parent compound, Daclatasvir, but features specific stereochemical differences. It is formally known as N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester. This complex nomenclature reflects the sophisticated molecular architecture of the compound, which influences its chemical behavior and interactions within biological systems.

PropertyValueReference
CAS Number1009117-26-3
Molecular FormulaC40H50N8O6
Molecular Weight738.88 g/mol
Purity (for reference standards)> 95%
SynonymsDaclatasvir SRRS Isomer

Synthesis and Formation

Degradation Pathways

The formation of Daclatasvir Impurity 6 typically occurs through specific degradation pathways during the synthesis, processing, or storage of Daclatasvir. Research indicates that Daclatasvir is particularly susceptible to degradation under various conditions, including acidic and basic hydrolysis, as well as oxidative environments . These conditions can lead to the formation of multiple degradation products, with Daclatasvir Impurity 6 being one of the significant byproducts.

Studies have demonstrated that Daclatasvir can generate at least three degradants under basic conditions, two under acidic conditions, and multiple products under oxidative conditions involving hydrogen peroxide . These findings underscore the complexity of Daclatasvir's degradation profile and highlight the importance of understanding the specific pathways leading to the formation of Impurity 6.

Preparation Methods

While Daclatasvir Impurity 6 primarily emerges as a degradation product, it can also be synthesized independently for use as an analytical standard in pharmaceutical research and quality control processes. The preparation typically involves specific reaction conditions, including the use of various reagents and catalysts under controlled parameters.

Analytical Methods and Detection

Chromatographic Techniques

The detection and quantification of Daclatasvir Impurity 6 rely predominantly on sophisticated chromatographic techniques. Research has emphasized the development of Quality by Design (QbD)-driven stability-indicating liquid chromatography methods for Daclatasvir dihydrochloride and its degradation products . These methods enable the separation and identification of Daclatasvir in the presence of its probable impurities, including Impurity 6.

A comprehensive study employed a fishbone diagram and quality risk assessment to investigate twenty-four process parameters for analytical method development . This systematic approach identified critical parameters affecting the chromatographic performance, leading to an optimized method capable of separating Daclatasvir from its degradants under various stress conditions.

The robust chromatographic methods developed through this research demonstrate the capacity to separate samples containing degradants generated under basic conditions (three degradants), acidic conditions (two degradants), and oxidative conditions . This capability is essential for ensuring the accurate detection and quantification of Daclatasvir Impurity 6 in pharmaceutical formulations.

Mass Spectrometry

Mass spectrometry represents a pivotal technique for the characterization of Daclatasvir Impurity 6. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methodologies have been employed to identify and characterize the putative degradants of Daclatasvir, including Impurity 6 . These advanced analytical approaches provide detailed structural information and enable the elucidation of degradation pathways.

The mass spectrometric analysis of Daclatasvir Impurity 6 yields specific fragmentation patterns and molecular ion signatures that facilitate its identification in complex pharmaceutical matrices. This capability is particularly valuable for distinguishing between structurally similar impurities and for confirming the identity of degradation products in stability studies.

Role in Pharmaceutical Research

Impact on Drug Efficacy

In the case of Daclatasvir, which functions by inhibiting the HCV protein NS5A, impurities like Daclatasvir Impurity 6 may influence the binding affinity and specificity of the drug to its target. This potential impact underscores the importance of controlling impurity levels in Daclatasvir formulations to ensure consistent therapeutic outcomes in HCV treatment regimens.

Regulatory Considerations

The presence and levels of Daclatasvir Impurity 6 in pharmaceutical preparations are subject to stringent regulatory oversight. Regulatory bodies worldwide establish specific limits for pharmaceutical impurities based on safety considerations and quality standards. Compliance with these regulatory requirements necessitates robust analytical methods for detecting and quantifying impurities like Daclatasvir Impurity 6.

Quality risk management approaches, as exemplified by the QbD-driven analytical methods, are increasingly important in addressing regulatory expectations for impurity control . These methodologies facilitate the development of flexible, robust analytical procedures capable of detecting impurities at the required levels and ensuring compliance with evolving regulatory standards.

Biological and Pharmacological Activity

Comparison with Daclatasvir

Table 2: Comparative Analysis of Daclatasvir and Daclatasvir Impurity 6

ParameterDaclatasvirDaclatasvir Impurity 6
Primary FunctionHCV NS5A inhibitorImpurity/degradation product
StereochemistryParent compoundSRRS isomer
Therapeutic ApplicationHCV treatmentNone (analytical standard)
Regulatory StatusApproved APIMonitored impurity

This comparative analysis highlights the distinct roles of Daclatasvir and its Impurity 6 in pharmaceutical contexts, emphasizing the importance of distinguishing between these structurally related compounds in quality control processes.

Stability Studies

Behavior under Various Conditions

The behavior of Daclatasvir and its impurities under various conditions provides crucial insights for pharmaceutical development and quality control. Research has demonstrated that Daclatasvir is highly susceptible to degradation under acid, base hydrolysis, and oxidation conditions . These findings suggest that Daclatasvir Impurity 6, as a degradation product, may form under similar conditions, necessitating careful consideration in formulation development and stability testing.

Stability studies typically involve subjecting the compound to controlled stress conditions, including various temperature and humidity parameters, exposure to light, and interaction with different pH environments. The behavior of Daclatasvir Impurity 6 under these conditions informs storage requirements, shelf-life determinations, and packaging strategies for Daclatasvir formulations.

Degradation Products

The degradation of Daclatasvir can lead to the formation of multiple products beyond Impurity 6. Research has identified various degradants under different stress conditions, providing a comprehensive profile of potential impurities in Daclatasvir formulations . This information is valuable for developing analytical methods capable of detecting and quantifying the full spectrum of impurities that may arise during the product lifecycle.

Table 3: Degradation Conditions and Associated Degradants for Daclatasvir

Degradation ConditionNumber of Detected DegradantsPotential Formation of Impurity 6
Basic HydrolysisThreePossible
Acidic HydrolysisTwoPossible
Oxidative (H₂O₂)MultiplePossible
PhotolyticData not specifiedData not specified

This degradation profile underscores the complexity of Daclatasvir's chemical behavior under stress conditions and highlights the importance of comprehensive stability testing in pharmaceutical development.

Research Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator